![molecular formula C7H10N2O B6267321 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1855890-55-9](/img/no-structure.png)
1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde
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Overview
Description
Scientific Research Applications
Other Applications
Beyond the mentioned fields, this compound’s derivatives have been investigated for their:
For more in-depth information, you can explore the references:
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde are currently unknown . Similar compounds such as 1-methyl-1h-pyrazole-5-carboxaldehyde have been found to interact with the aryl hydrocarbon receptor .
Mode of Action
Based on the structure and properties of similar compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been found to have various biological activities, suggesting that 1-ethyl-4-methyl-1h-pyrazole-5-carbaldehyde may also have diverse biological effects .
Action Environment
The action, efficacy, and stability of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . For instance, the compound may be sensitive to air .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of ethyl hydrazinecarboxylate with 4-methyl-3-penten-2-one to form 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid. This acid is then converted to the aldehyde by reaction with sodium periodate and sodium borohydride.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "4-methyl-3-penten-2-one", "Sodium periodate", "Sodium borohydride" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 4-methyl-3-penten-2-one in the presence of a base such as sodium hydroxide to form 1-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid.", "Step 2: The carboxylic acid is then oxidized to the aldehyde using sodium periodate and reduced with sodium borohydride to form 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde." ] } | |
CAS RN |
1855890-55-9 |
Product Name |
1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
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